Cas no 1538-69-8 (diethyl (propan-2-yl)phosphonate)

Diethyl (propan-2-yl)phosphonate is an organophosphorus compound characterized by its phosphonate ester functionality. This reagent is commonly employed as a versatile intermediate in organic synthesis, particularly in the preparation of phosphorylated compounds and as a precursor for Horner-Wadsworth-Emmons reactions. Its structure, featuring an isopropyl group adjacent to the phosphonate moiety, enhances its reactivity in nucleophilic and electrophilic transformations. The compound exhibits good solubility in common organic solvents, facilitating its use in homogeneous reaction conditions. Its stability under standard storage conditions and well-defined reactivity profile make it a reliable choice for applications in medicinal chemistry, agrochemical synthesis, and materials science.
diethyl (propan-2-yl)phosphonate structure
1538-69-8 structure
Product Name:diethyl (propan-2-yl)phosphonate
CAS No:1538-69-8
MF:C7H17O3P
MW:180.181843519211
CID:149612
PubChem ID:586633
Update Time:2025-05-27

diethyl (propan-2-yl)phosphonate Chemical and Physical Properties

Names and Identifiers

    • Phosphonic acid,P-(1-methylethyl)-, diethyl ester
    • 2-diethoxyphosphorylpropane
    • Diethyl isopropylphosphonate
    • NULL
    • diethyl isopropropylphosphonite
    • isopropylphosphonate de diethyle
    • Isopropylphosphonic acid,diethyl ester
    • O,O-diethylmethyl-1 ethylphosphonate
    • AURORA KA-1463
    • isopropyl-phosphonicaciddiethylester
    • 1-METHYLETHYLPHOSPHONICACIDDIETHYLESTER
    • DIETHYLISOPROPYLPHOSPHONATE
    • Diethyl isopropylphosphonate,98%
    • diethyl (propan-2-yl)phosphonate
    • FT-0693219
    • 1538-69-8
    • Isopropylphosphonic acid, diethyl ester
    • SCHEMBL10201143
    • DTXSID80343008
    • AKOS037622105
    • EN300-171453
    • isopropyl-phosphonic acid diethyl ester
    • PPMDSXRMQXBCJW-UHFFFAOYSA-N
    • Inchi: 1S/C7H17O3P/c1-5-9-11(8,7(3)4)10-6-2/h7H,5-6H2,1-4H3
    • InChI Key: PPMDSXRMQXBCJW-UHFFFAOYSA-N
    • SMILES: P(C(C)C)(=O)(OCC)OCC

Computed Properties

  • Exact Mass: 180.09200
  • Monoisotopic Mass: 180.09153140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • Color/Form: liquid
  • Density: 0.66
  • Boiling Point: 59-61 °C (25 mmHg)
  • PSA: 45.34000
  • LogP: 2.66090
  • Solubility: Not determined

diethyl (propan-2-yl)phosphonate Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S37/39
  • Hazardous Material Identification: Xi
  • Safety Term:S37/39-26
  • Risk Phrases:R36/37/38

diethyl (propan-2-yl)phosphonate Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

diethyl (propan-2-yl)phosphonate Pricemore >>

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diethyl (propan-2-yl)phosphonate Related Literature

  • 1. Hydrogen bonding. Part 10. A scale of solute hydrogen-bond basicity using log K values for complexation in tetrachloromethane
    Michael H. Abraham,Priscilla L. Grellier,David V. Prior,Jeffrey J. Morris,Peter J. Taylor J. Chem. Soc. Perkin Trans. 2 1990 521
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